Cyclopropanecarboxamide

Description

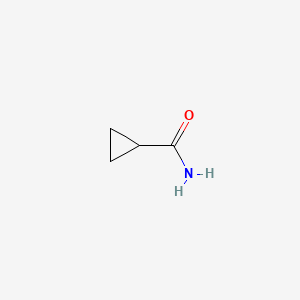

Structure

3D Structure

Properties

IUPAC Name |

cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMMVWOEOZMVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064150 | |

| Record name | Cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6228-73-5 | |

| Record name | Cyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6228-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006228735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPANECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA7A3S4MUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclopropanecarboxamide, an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2][3] The information is presented to support research and development activities, offering detailed data, experimental methodologies, and visual representations of key processes and concepts.

Chemical Identity and Structure

Cyclopropanecarboxamide is a simple yet versatile organic compound featuring a cyclopropyl ring attached to a carboxamide functional group.[4][5] This unique strained ring structure imparts specific conformational rigidity and electronic properties that are of significant interest in medicinal chemistry.[2]

-

IUPAC Name: cyclopropanecarboxamide[5]

-

CAS Number: 6228-73-5[4]

-

Molecular Formula: C₄H₇NO[4]

-

SMILES: C1CC1C(=O)N[5]

-

InChI Key: AIMMVWOEOZMVMS-UHFFFAOYSA-N[4]

Tabulated Physicochemical Properties

The following tables summarize the key quantitative physicochemical properties of Cyclopropanecarboxamide for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Weight | 85.10 g/mol | [5][6][7] |

| Appearance | White to light brown crystalline powder | [4][8][9] |

| Melting Point | 120-126 °C | [4][8][9] |

| Boiling Point | 248.5 ± 7.0 °C (Predicted) | [4] |

| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [4] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Method/Source |

| Water Solubility | Insoluble | [4] |

| LogP (Octanol/Water Partition Coefficient) | -0.118 | Crippen Calculated Property[6][7] |

| -0.4 | XLogP3 Computed[5] | |

| Log₁₀WS (Water Solubility in mol/L) | -0.36 | Crippen Calculated Property[6] |

| Solubility in Organic Solvents | Soluble in Methanol | [9] |

Table 3: Acid-Base and Spectroscopic Data

| Property | Value | Method/Source |

| pKa | 16.60 ± 0.20 (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | Computational[7] |

| Hydrogen Bond Donor Count | 1 | Computational[5][7] |

| Hydrogen Bond Acceptor Count | 1 | Computational[5][7] |

| Rotatable Bond Count | 1 | Computational[7] |

Experimental and Computational Methodologies

The properties listed above are determined through a combination of experimental measurements and computational predictions.

A common laboratory-scale synthesis of Cyclopropanecarboxamide involves the reaction of cyclopropanecarbonyl chloride with ammonia.[4]

Protocol:

-

Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a suitable reaction vessel.

-

Pass a continuous stream of ammonia gas into the well-stirred solution at room temperature.

-

Continue the purging for approximately 2 hours to ensure the reaction goes to completion.

-

Remove the solvent by vacuum distillation.

-

Dissolve the resulting residue in ethyl acetate.

-

Filter the solution to remove any insoluble matter (e.g., ammonium chloride).

-

Concentrate the filtrate under vacuum to yield pure Cyclopropanecarboxamide as a crystalline solid.[4]

Caption: A workflow diagram illustrating the synthesis of Cyclopropanecarboxamide.

-

Melting Point: Experimentally, the melting point is determined using a melting point apparatus where a small sample of the crystalline solid is heated, and the temperature range over which it melts is recorded.[8][9] The reported range of 120-126 °C indicates the typical purity of commercially available samples.[8][9]

-

Boiling Point and Density: The provided values for boiling point and density are predicted, likely using computational methods such as the Joback method, which estimates thermophysical properties from a molecule's structure.[4][6]

-

Solubility: Qualitative solubility is determined by attempting to dissolve a small amount of the substance in a given solvent (e.g., water, methanol) and observing the outcome.[4][9] Quantitative solubility (LogS) can be predicted using algorithms based on the compound's structure, such as the Crippen method.[6]

-

LogP (Octanol-Water Partition Coefficient): This value, critical for predicting a drug's pharmacokinetic behavior, is often calculated using computational models. The provided values are from the Crippen and XLogP3 algorithms, which are widely used in drug discovery.[5][6][7] These models analyze the molecule's structure to estimate its hydrophobicity.

Logical Relationships and Importance in Drug Development

The physicochemical properties of a molecule like Cyclopropanecarboxamide are not independent; they are interrelated and collectively influence its behavior, particularly its suitability as a drug candidate.

Caption: Relationship between core physicochemical properties and their biological relevance.

As illustrated, properties like LogP and TPSA are strong predictors of a molecule's ability to cross biological membranes, a key aspect of absorption.[7] Aqueous solubility is fundamental for a compound to be absorbed after oral administration, and the pKa determines its charge state at different physiological pHs, which also impacts absorption and distribution.[4] The rigid cyclopropane structure can enhance metabolic stability, a desirable trait in drug candidates.[2] The values for Cyclopropanecarboxamide (LogP < 5, Molecular Weight < 500, H-bond donors/acceptors within limits) suggest it aligns with general rules for drug-likeness, such as Lipinski's Rule of Five, making its derivatives interesting for further investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 4. CYCLOPROPANECARBOXAMIDE | 6228-73-5 [chemicalbook.com]

- 5. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. Cyclopropanecarboxamide | 6228-73-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Cyclopropanecarboxamide (CAS 6228-73-5): A Technical Guide for Chemical and Pharmaceutical Development

Introduction: Cyclopropanecarboxamide (CAS No. 6228-73-5) is a versatile organic compound characterized by a strained three-membered cyclopropane ring attached to a carboxamide group. This unique structural arrangement imparts distinct chemical properties, making it a valuable building block in advanced organic synthesis.[1] While not typically a pharmacologically active agent itself, its primary significance lies in its role as a key intermediate in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries.[1][2] Its high purity, often exceeding 99%, ensures reliability and reproducibility in complex synthetic routes.[1] This technical guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Cyclopropanecarboxamide is a white to off-white or light brown crystalline solid at room temperature.[3][4] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of Cyclopropanecarboxamide

| Property | Value | Source(s) |

| CAS Number | 6228-73-5 | [3] |

| Molecular Formula | C₄H₇NO | [3] |

| Molecular Weight | 85.11 g/mol | [1] |

| Appearance | White to orange-yellow powder or crystals | [5] |

| Melting Point | 120-126 °C | [2][5] |

| Boiling Point | 248.5 ± 7.0 °C (Predicted) | [2] |

| Density | 1.187 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | Insoluble | [2] |

| pKa | 16.60 ± 0.20 (Predicted) | [2] |

Table 2: Spectroscopic Data for Cyclopropanecarboxamide

| Spectrum Type | Key Features and Data | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃-d): δ 5.63-5.91 (broad s, 2H, -NH₂), 1.43 (m, 1H, cyclopropane-CH), 0.98 (dd, J=4.42, 2.98 Hz, 2H, cyclopropane-CH₂), 0.79 (dd, J=7.91, 2.95 Hz, 2H, cyclopropane-CH₂) | [2][6] |

| Mass Spectrometry | (Electron Ionization): m/z 85.91 (M+1) | [2][3][6] |

| Infrared (IR) | The spectrum shows characteristic absorptions for the N-H bond stretch (a medium, somewhat broad band around 3200-3600 cm⁻¹) and a strong C=O bond stretch (around 1710 cm⁻¹). | [3][7][8] |

Synthesis and Key Reactions

Cyclopropanecarboxamide is primarily synthesized through the amidation of a cyclopropanecarboxylic acid derivative. Its most significant subsequent reaction is the Hofmann degradation to produce cyclopropylamine, a crucial intermediate for many active pharmaceutical ingredients (APIs).[2][9]

Experimental Protocols

1. Synthesis of Cyclopropanecarboxamide from Cyclopropanecarbonyl Chloride [2][6]

This protocol describes the amidation of cyclopropanecarbonyl chloride.

-

Materials:

-

Cyclopropanecarbonyl chloride (1 g, 9.61 mmol)

-

Dichloromethane (CH₂Cl₂, 10 mL)

-

Ammonia (gas)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) in a suitable reaction vessel equipped with a stirrer.

-

At room temperature, pass a continuous stream of ammonia gas through the well-stirred solution for 2 hours.

-

After the reaction is complete, remove the dichloromethane solvent by vacuum distillation.

-

Dissolve the resulting residue in ethyl acetate.

-

Filter the solution to remove any insoluble matter (e.g., ammonium chloride byproduct).

-

Concentrate the filtrate under vacuum to yield pure Cyclopropanecarboxamide as a crystalline solid.

-

Yield: ~0.81 g (100%).

-

2. Synthesis of Cyclopropylamine via Hofmann Degradation [10][11]

This protocol outlines the conversion of Cyclopropanecarboxamide to cyclopropylamine.

-

Materials:

-

Cyclopropanecarboxamide (42.5 g, 0.5 mole)

-

Sodium hydroxide (NaOH)

-

Chlorine (gas) or Sodium hypochlorite (NaOCl) solution

-

Water

-

Ice

-

-

Procedure:

-

Prepare a cold sodium hypochlorite solution by adding chlorine (35.5 g, 0.5 mole) to a stirred solution of sodium hydroxide (50.0 g, 1.25 moles) in 250 mL of water, maintaining the temperature at 0-5 °C.

-

Prepare an aqueous solution of Cyclopropanecarboxamide (42.5 g, 0.5 mole) in 150 mL of water, and cool the solution using an ice water bath.

-

Add the cold Cyclopropanecarboxamide solution dropwise to the sodium hypochlorite solution over approximately 30 minutes, ensuring the reaction temperature is maintained near 0 °C with vigorous stirring.

-

Separately, prepare a solution of sodium hydroxide (40.0 g, 1.0 mole) in 200 mL of water.

-

Add this NaOH solution to the reaction mixture over 15 minutes, keeping the temperature near 0 °C.

-

After the addition is complete, the reaction mixture is typically heated (e.g., to 40-70 °C) for a specified period (e.g., 1-2 hours) to complete the rearrangement.[11]

-

The resulting cyclopropylamine is then isolated from the aqueous solution, typically by distillation.

-

Applications in Drug Development and Research

The primary value of Cyclopropanecarboxamide is as a precursor to other key intermediates.[9]

-

Synthesis of Cyclopropylamine: As detailed above, its most common application is in the production of cyclopropylamine.[2][9] This amine is a critical structural motif found in numerous pharmaceuticals and agrochemicals. For instance, cyclopropylamine is a key building block for the antiplatelet drug Prasugrel , which is used to reduce thrombotic cardiovascular events.[12][13]

-

Direct Incorporation: Cyclopropanecarboxamide can also be used more directly in the synthesis of larger molecules. It is cited as a reactant in the preparation of 2-(cyclopropanecarbonyl-amino)-but-2-enoic acid by reacting with 2-oxo-butyric acid.[2][5][13]

Biological Activities of Cyclopropanecarboxamide Derivatives

While Cyclopropanecarboxamide itself is not noted for significant biological activity, the cyclopropane carboxamide scaffold is a privileged structure in medicinal chemistry.[14][15] The rigid, strained cyclopropane ring can enhance metabolic stability, improve binding affinity to biological targets, and provide unique conformational constraints.[15]

Derivatives incorporating this scaffold have demonstrated a wide spectrum of biological activities, including:

-

Antifungal and Antibacterial Activity: Various amide derivatives containing the cyclopropane moiety have shown moderate to excellent activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.[16][17] Molecular docking studies suggest that some antifungal derivatives may act by inhibiting the CYP51 protein, a key enzyme in fungal sterol biosynthesis.[16]

-

Anticancer Activity: Phenylcyclopropane carboxamide derivatives have been synthesized and shown to possess antiproliferative activity against human leukaemia cell lines.[15]

-

Agrochemical Applications: Derivatives have been developed as fungicides and larvicides, showing activity against various plant pathogens and insect pests.[18]

The development of such bioactive molecules often involves targeting crucial cellular signaling pathways. A representative pathway in drug discovery is the cAMP signaling cascade, which regulates numerous physiological processes. While no direct link to Cyclopropanecarboxamide is established, it serves as a classic example of a pathway that could be modulated by novel therapeutics developed from this chemical scaffold.

Safety and Handling

Cyclopropanecarboxamide is classified as an irritant and may be harmful if swallowed.[2][19] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or under a fume hood. Avoid dust formation and inhalation.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical help. If inhaled, move the person to fresh air.[19]

References

- 1. nbinno.com [nbinno.com]

- 2. CYCLOPROPANECARBOXAMIDE | 6228-73-5 [chemicalbook.com]

- 3. Cyclopropanecarboxamide [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. Cyclopropanecarboxamide, 98% 6228-73-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Cyclopropanecarboxamide [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 10. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 11. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Cyclopropanecarboxamide-6228-73-5 [ganeshremedies.com]

- 14. researchgate.net [researchgate.net]

- 15. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cyclopropanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclopropanecarboxamide (CAS No: 6228-73-5), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: Cyclopropanecarboxamide

-

Molecular Formula: C₄H₇NO

-

Molecular Weight: 85.10 g/mol

-

Structure:

Spectroscopic Data

The following tables summarize the available spectroscopic data for Cyclopropanecarboxamide.

¹H NMR (Proton NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Cyclopropanecarboxamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.63-5.91 | Broad Singlet | - | 2H | -NH₂ |

| 1.43 | Multiplet | - | 1H | -CH (cyclopropyl) |

| 0.98 | Doublet of Doublets | 4.42, 2.98 | 2H | -CH₂ (cyclopropyl) |

| 0.79 | Doublet of Doublets | 7.91, 2.95 | 2H | -CH₂ (cyclopropyl) |

Solvent: Chloroform-d (CDCl₃), Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Spectroscopy

Explicit ¹³C NMR chemical shift data for Cyclopropanecarboxamide is available in spectral databases such as SpectraBase.[1] Based on the structure, the spectrum is expected to show three distinct signals: one for the carbonyl carbon (C=O) in the typical amide region (around 170-180 ppm), one for the methine carbon (-CH) of the cyclopropyl ring, and one for the equivalent methylene carbons (-CH₂) of the ring, both in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Cyclopropanecarboxamide

| Functional Group | Predicted Chemical Shift (δ) ppm |

| C=O (Amide) | ~175 |

| -CH (Cyclopropyl) | ~15 |

| -CH₂ (Cyclopropyl) | ~8 |

Infrared (IR) Spectroscopy

The IR spectrum of Cyclopropanecarboxamide is available in the NIST WebBook.[2] The key absorption bands are characteristic of a primary amide.

Table 3: Key IR Absorption Bands for Cyclopropanecarboxamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3180 | Strong, Broad | N-H Stretch (Amide) |

| ~2950 | Medium | C-H Stretch (Cyclopropyl) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1610 | Medium | N-H Bend (Amide II) |

| ~1420 | Medium | C-N Stretch |

Mass Spectrometry (MS)

The mass spectrum of Cyclopropanecarboxamide is available in the NIST Mass Spectrometry Data Center and PubChem.[1][2] The electron ionization (EI) mass spectrum shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for Cyclopropanecarboxamide

| m/z | Relative Intensity | Assignment |

| 85 | Moderate | [M]⁺ (Molecular Ion) |

| 44 | High | [CONH₂]⁺ |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Cyclopropanecarboxamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis. For a 400 MHz spectrometer, typical spectral width would be from -2 to 12 ppm.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the resulting spectrum and reference it using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. Perform baseline correction.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition: Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments). The number of scans will need to be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio, typically ranging from several hundred to several thousand scans depending on the sample concentration. A relaxation delay of 2 seconds is a common starting point.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid): As Cyclopropanecarboxamide is a solid, the KBr pellet method is commonly used. Finely grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce volatilization into the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like Cyclopropanecarboxamide.

Caption: Workflow for Compound Identification using Spectroscopy.

References

An In-depth Technical Guide to the Crystal Structure of Cyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of cyclopropanecarboxamide, a molecule of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocol used in its structural determination, offering a foundational resource for further research and application.

Crystallographic Data

The crystal structure of cyclopropanecarboxamide was first determined by R. E. Long, H. Maddox, and K. N. Trueblood in 1969.[1][2] The compound crystallizes in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for Cyclopropanecarboxamide [1][2]

| Parameter | Value |

| Formula | C₄H₇NO |

| Space Group | P21/c |

| a | 6.919(7) Å |

| b | 8.271(8) Å |

| c | 16.313(16) Å |

| β | 90.22(2)° |

| Z | 8 (2 molecules in the asymmetric unit) |

Molecular Structure and Geometry

The asymmetric unit of the cyclopropanecarboxamide crystal contains two crystallographically independent molecules. These two molecules possess nearly identical dimensions and conformations.[1][2] The cyclopropane ring and the amide group are the key structural features. The plane of the amide group is nearly perpendicular to the plane of the cyclopropane ring.[1]

The molecules in the crystal are linked by a three-dimensional network of hydrogen bonds, with each molecule participating in four such bonds.[1][2] This extensive hydrogen bonding network is a crucial factor in the stability of the crystal lattice.

Due to the unavailability of the full crystallographic information file (CIF), a detailed table of bond lengths and angles could not be compiled. However, the original publication indicates that the dimensions of the two independent molecules are comparable to those found in related compounds.[1][2]

Experimental Protocol

The determination of the crystal structure of cyclopropanecarboxamide involved a series of well-defined experimental steps. The methodology employed is a classic example of single-crystal X-ray crystallography.

Crystal Growth and Preparation

Single crystals of cyclopropanecarboxamide were prepared and shaped into approximate cylinders with a diameter of about 0.5 mm for data collection.[1] The process of obtaining high-quality single crystals is a critical first step for a successful X-ray diffraction experiment.

Data Collection

The crystallographic data were collected using visually estimated three-dimensional photographic intensity data.[1][2] Weissenberg photographs were taken using copper Kα radiation.[1] The crystal was mounted and rotated in a beam of X-rays, and the diffraction pattern was recorded on photographic film.

Structure Solution and Refinement

The crystal structure was solved using direct methods.[1][2] This approach involves the use of statistical relationships between the phases of the structure factors to derive an initial model of the electron density. The initial structural model was then refined by full-matrix least-squares methods.[1][2] This iterative process adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a precise and detailed three-dimensional model of the molecule.

Experimental Workflow

The logical flow of the experimental procedure for determining the crystal structure of cyclopropanecarboxamide is illustrated in the following diagram.

References

Solubility Profile of Cyclopropanecarboxamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclopropanecarboxamide in various organic solvents. Due to a notable lack of extensive, publicly available quantitative data, this document focuses on reported qualitative solubility and presents a detailed, standardized experimental protocol for its precise determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling accurate and reproducible solubility assessments.

Introduction to Cyclopropanecarboxamide

Cyclopropanecarboxamide (CAS No. 6228-73-5) is a chemical compound with a molecular formula of C₄H₇NO and a molecular weight of 85.10 g/mol .[1] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Understanding its solubility in different organic solvents is critical for process development, formulation design, and purification strategies.

A notable discrepancy exists regarding its water solubility. While some chemical suppliers report it as "insoluble in water,"[2] its computed XLogP3-AA value of -0.4 suggests a degree of aqueous solubility.[1] This highlights the importance of empirical determination of its solubility properties.

Solubility Data

| Solvent | CAS Number | Molecular Formula | Qualitative Solubility | Reference |

| Methanol | 67-56-1 | CH₄O | Soluble | [3] |

| Water | 7732-18-5 | H₂O | Insoluble (conflicting data exists) | [2] |

| Toluene | 108-88-3 | C₇H₈ | Data not available | |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Data not available | |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Data not available | |

| Ethanol | 64-17-5 | C₂H₆O | Data not available |

Experimental Protocol for Determining Equilibrium Solubility

The following protocol is a detailed methodology for determining the equilibrium solubility of cyclopropanecarboxamide in an organic solvent, adapted from the widely recognized shake-flask method described in the United States Pharmacopeia (USP) General Chapter <1236>.[4][5][6] This method is considered the gold standard for determining thermodynamic solubility.[7][8]

Materials and Apparatus

-

Solute: Cyclopropanecarboxamide (purity ≥98%)

-

Solvents: Selected organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Toluene), analytical grade or higher.

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument for concentration measurement.

-

Procedure

-

Preparation of the Test Solution:

-

Add an excess amount of cyclopropanecarboxamide to a pre-weighed vial or flask. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the solid phase.[7][9]

-

Record the mass of the added cyclopropanecarboxamide.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 150 rpm). The agitation should be sufficient to keep the solid suspended without forming a vortex.[9]

-

Equilibrate the samples for a predetermined period. A typical equilibration time is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[9] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of cyclopropanecarboxamide.

-

Prepare a calibration curve using standard solutions of cyclopropanecarboxamide of known concentrations.

-

-

Calculation:

-

Calculate the concentration of cyclopropanecarboxamide in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of cyclopropanecarboxamide.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CYCLOPROPANECARBOXAMIDE | 6228-73-5 [chemicalbook.com]

- 3. Cyclopropanecarboxamide | 6228-73-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Solubility Measurements | USP-NF [uspnf.com]

- 5. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 6. biorelevant.com [biorelevant.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to the Thermal Stability of Cyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxamide is a valuable building block in organic synthesis and pharmaceutical development. A thorough understanding of its thermal stability is paramount for ensuring safe handling, processing, and storage, as well as for defining its degradation pathways. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of solid organic compounds like cyclopropanecarboxamide. While specific experimental data for cyclopropanecarboxamide is not extensively available in public literature, this document outlines the standard analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—that are employed to determine critical thermal stability parameters. This guide details the experimental protocols for these techniques and presents example data to illustrate the expected outcomes. Furthermore, it includes visualizations of experimental workflows to aid in the design and execution of thermal stability studies.

Introduction to Thermal Stability Assessment

The thermal stability of a chemical compound refers to its resistance to decomposition or rearrangement upon heating. For pharmaceutical intermediates and active pharmaceutical ingredients (APIs), thermal stability is a critical quality attribute. It influences manufacturing processes, formulation strategies, shelf-life, and the safety profile of the final drug product. Key parameters in thermal stability assessment include the onset temperature of decomposition, the kinetics of decomposition, and the heat evolved during decomposition.

Several instrumental techniques are routinely used to characterize the thermal behavior of materials.[1][2] These methods provide quantitative data on mass changes, heat flow, and pressure generation as a function of temperature.

Key Analytical Techniques for Thermal Stability

The primary methods for evaluating the thermal stability of a solid compound like cyclopropanecarboxamide are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is used to determine the temperatures at which a material decomposes, the extent of mass loss, and to infer the composition of the material.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[4]

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during an exothermic reaction.[5][6] It is particularly useful for assessing worst-case thermal runaway scenarios and for determining the kinetics of decomposition under adiabatic conditions.[7][8]

Data Presentation

Table 1: Example Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Units |

| Onset of Decomposition (Tonset) | 220 | °C |

| Temperature at 5% Mass Loss (T5%) | 235 | °C |

| Temperature at Peak Decomposition Rate | 250 | °C |

| Final Residue at 500 °C | 5.2 | % |

Table 2: Example Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Units |

| Melting Point (Tm) | 124 | °C |

| Enthalpy of Fusion (ΔHfus) | 25.8 | kJ/mol |

| Onset of Exothermic Decomposition | 218 | °C |

| Enthalpy of Decomposition (ΔHdecomp) | -350 | J/g |

Table 3: Example Accelerating Rate Calorimetry (ARC) Data

| Parameter | Value | Units |

| Onset Temperature of Self-Heating | 185 | °C |

| Adiabatic Time to Maximum Rate (TMRad) from Onset | 8.2 | hours |

| Final Self-Heat Rate | >10 | °C/min |

| Final Pressure | 1500 | psig |

| Activation Energy (Ea) | 150 | kJ/mol |

Experimental Protocols

The following sections provide detailed, generalized methodologies for conducting TGA, DSC, and ARC analyses on a solid organic compound such as cyclopropanecarboxamide.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the cyclopropanecarboxamide sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset temperature of decomposition, the temperatures at various percentages of mass loss, and the final residual mass.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the cyclopropanecarboxamide sample into a clean, tared aluminum DSC pan. Crimp a lid onto the pan.

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature above the expected decomposition temperature (e.g., 350 °C).

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

Identify and integrate peaks corresponding to melting and decomposition to determine their respective temperatures and enthalpies.

-

Accelerating Rate Calorimetry (ARC) Protocol

-

Instrument Calibration: Calibrate the ARC instrument for temperature and pressure according to the manufacturer's guidelines.

-

Sample Preparation:

-

Load a known mass of cyclopropanecarboxamide (typically 1-5 g) into a spherical sample bomb (e.g., titanium or stainless steel).

-

Seal the bomb, which is equipped with a pressure transducer and a thermocouple.

-

-

Experimental Setup:

-

Place the bomb inside the adiabatic calorimeter chamber.

-

-

Thermal Program (Heat-Wait-Search Mode):

-

The instrument heats the sample in small temperature steps (e.g., 5 °C).

-

After each step, it enters a "wait" period to allow for thermal equilibration.

-

During the "search" period, the instrument monitors the sample's self-heating rate.

-

If the self-heating rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[6]

-

In adiabatic mode, the surrounding heaters match the sample temperature, preventing heat loss to the environment.

-

-

Data Analysis:

-

Record the temperature and pressure of the sample as a function of time.

-

Determine the onset temperature of the exothermic reaction, the time to maximum rate, the final temperature and pressure, and calculate kinetic parameters such as activation energy.

-

Visualizations

The following diagrams illustrate the experimental workflows for the described thermal analysis techniques.

References

- 1. mt.com [mt.com]

- 2. rroij.com [rroij.com]

- 3. tainstruments.com [tainstruments.com]

- 4. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 5. belmontscientific.com [belmontscientific.com]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 8. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

Cyclopropanecarboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxamide, a fundamental organic compound featuring a strained three-membered ring, has emerged as a critical building block in modern chemistry. While its direct applications are limited, its true significance lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The unique conformational constraints and metabolic stability imparted by the cyclopropyl moiety have made it a sought-after structural motif in drug discovery and agrochemicals. This guide provides an in-depth exploration of the discovery, history, synthesis, and chemical properties of cyclopropanecarboxamide, with a focus on its utility in the development of novel therapeutic agents and other commercially valuable compounds.

Discovery and History

The journey of cyclopropanecarboxamide is intrinsically linked to the discovery of its parent structure, cyclopropane. In 1881, Austrian chemist August Freund was the first to synthesize the cyclopropane ring by treating 1,3-dibromopropane with sodium, leading to an intramolecular Wurtz reaction.[1][2] This discovery of a stable, albeit strained, three-membered carbocycle opened a new chapter in organic chemistry.

While the exact date and discoverer of the first synthesis of cyclopropanecarboxamide are not well-documented in seminal publications, its preparation is a logical and straightforward derivatization of cyclopropanecarboxylic acid, a compound that became more accessible following Freund's work. The development of practical and high-yield syntheses of cyclopropane derivatives in the 20th century paved the way for the broader availability and investigation of compounds like cyclopropanecarboxamide.[1]

Initially, cyclopropanecarboxamide was primarily of academic interest. However, with the growing appreciation for the unique physicochemical properties conferred by the cyclopropyl group in the mid to late 20th century, its importance as a synthetic intermediate grew substantially.[3][4] Researchers in medicinal chemistry and agrochemical science began to incorporate the cyclopropyl moiety into more complex molecules to enhance potency, modulate metabolic stability, and fine-tune pharmacokinetic profiles.[3][4] Today, cyclopropanecarboxamide is a readily available reagent and a key starting material in the synthesis of numerous commercial products and clinical drug candidates.[5]

Physicochemical Properties

Cyclopropanecarboxamide is a white crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below. The presence of the amide group makes it soluble in polar solvents.[6]

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO | [7] |

| Molecular Weight | 85.10 g/mol | [7] |

| CAS Number | 6228-73-5 | [7] |

| Melting Point | 285.97 K (12.82 °C) | [8] |

| Boiling Point | 424.06 K (150.91 °C) | [8] |

| logP (octanol/water) | -0.118 | [8] |

| Water Solubility | log10WS: -0.36 | [8] |

| pKa | ~17 (amide proton) | |

| Appearance | Crystalline solid | [9] |

| IUPAC Name | cyclopropanecarboxamide | [7] |

Synthesis of Cyclopropanecarboxamide

Several synthetic routes to cyclopropanecarboxamide have been developed, ranging from laboratory-scale preparations to industrial processes.

Laboratory-Scale Synthesis from Cyclopropanecarbonyl Chloride

A common and straightforward method for preparing cyclopropanecarboxamide in a laboratory setting is the reaction of cyclopropanecarbonyl chloride with ammonia.[9]

Experimental Protocol:

-

Reaction Setup: A solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) is prepared in a well-stirred reaction vessel at room temperature.

-

Ammonia Gas Purge: Ammonia gas is bubbled through the solution continuously for 2 hours. The reaction is exothermic and may require cooling to maintain room temperature.

-

Solvent Removal: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

Work-up: The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble ammonium chloride.

-

Isolation of Product: The filtrate is concentrated under vacuum to yield pure cyclopropanecarboxamide as a crystalline solid. This method typically results in a quantitative yield (0.81 g, 100%).[9]

Industrial-Scale Synthesis from Cyclopropanecarboxylic Acid

For larger-scale production, the direct amidation of cyclopropanecarboxylic acid with ammonia at elevated temperature and pressure is an economically viable method.[10][11]

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave is charged with cyclopropanecarboxylic acid (e.g., 86 g, 0.99 mol) and liquid ammonia (e.g., 100 mL).

-

Reaction Conditions: The sealed autoclave is heated to 240 °C, and the internal pressure is maintained between 42 to 45 bar for 2 hours with stirring.

-

Cooling and Venting: The reaction mixture is then cooled to 150 °C, and the autoclave is carefully vented.

-

Product Isolation: Nitrogen gas is passed through the autoclave as it cools to room temperature. The solid cyclopropanecarboxamide product is then collected.[11]

Synthesis from Cyclopropanecarboxylic Esters

Another industrially relevant method involves the ammonolysis of cyclopropanecarboxylic esters, such as methyl or ethyl cyclopropanecarboxylate, in the presence of a catalyst.[12][13]

Experimental Protocol:

-

Reaction Mixture: A cyclopropanecarboxylic ester (e.g., isobutyl cyclopropanecarboxylate) is reacted with ammonia in the presence of a catalytic amount of an alkali metal alcoholate (e.g., sodium isobutoxide).[13]

-

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 60 to 200 °C.[13]

-

Product Isolation: After the reaction, the mixture is cooled, and the precipitated cyclopropanecarboxamide is isolated by filtration. The mother liquor, containing the catalyst and unreacted starting materials, can be recycled for subsequent batches, leading to a nearly quantitative overall yield.[12]

Biological Significance and Applications in Drug Discovery

While cyclopropanecarboxamide itself does not exhibit significant biological activity, its derivatives are of great interest in both the pharmaceutical and agrochemical industries. The incorporation of the cyclopropyl ring can lead to enhanced biological activity, improved metabolic stability, and a more favorable toxicity profile.[3][4]

Agrochemicals

Derivatives of cyclopropanecarboxamide have been successfully developed as herbicides.[14] For instance, N-substituted cyclopropanecarboxamides have been shown to be effective in controlling various weed species.[14]

One notable mechanism of action for some cyclopropane-containing herbicides is the inhibition of the enzyme ketol-acid reductoisomerase (KARI).[15] KARI is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately resulting in plant death.

Pharmaceuticals

The cyclopropyl group is a "bioisostere" of the vinyl and phenyl groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability.[16] This has led to the incorporation of the cyclopropanecarboxamide scaffold into a wide range of therapeutic candidates. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target.[3]

Cyclopropanecarboxamide derivatives have been investigated for their potential as:

-

Enzyme Inhibitors: The constrained conformation of the cyclopropyl group can be advantageous for fitting into the active sites of enzymes.[17]

-

Anticancer Agents: Some derivatives have shown promising activity against cancer cell lines.

-

Antimicrobial Agents: The scaffold has been used to develop new antibacterial and antifungal compounds.

The general workflow for the discovery of drugs incorporating the cyclopropanecarboxamide moiety often follows a path from initial synthesis to biological screening and lead optimization.

Conclusion

Cyclopropanecarboxamide, from its roots in the fundamental discovery of the cyclopropane ring, has evolved into a cornerstone of modern synthetic chemistry. Its value lies not in its own biological activity, but in the unique and advantageous properties it imparts to more complex molecules. For researchers and professionals in drug development and agrochemical science, a thorough understanding of the synthesis and reactivity of cyclopropanecarboxamide is essential for leveraging the full potential of the cyclopropyl group in the design of novel, effective, and safe chemical entities. The continued exploration of cyclopropanecarboxamide derivatives promises to yield new and improved therapeutic agents and crop protection solutions.

References

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]

- 2. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. britannica.com [britannica.com]

- 7. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 11. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 12. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 13. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]

- 14. US3277107A - Cyclopropanecarboxamide and cyclopropanethiocarboxamide derivatives - Google Patents [patents.google.com]

- 15. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopropanecarboxamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxamide, a small, strained carbocyclic amide, has emerged as a pivotal building block in contemporary organic synthesis. Its unique conformational rigidity and electronic properties make it a valuable moiety for introduction into a wide array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The cyclopropyl group can impart significant improvements in metabolic stability, binding affinity, and overall pharmacological profiles of bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of cyclopropanecarboxamide, supplemented with detailed experimental protocols, tabulated data, and visualizations of relevant biological pathways to facilitate its effective utilization in research and development.

Introduction

The cyclopropane ring, despite its simple three-carbon structure, possesses a unique set of properties stemming from its inherent ring strain, estimated to be around 27 kcal/mol. This strain results in C-C bonds with significant p-character, leading to electronic properties that are intermediate between those of alkanes and alkenes. When incorporated into larger molecules, the cyclopropyl group can act as a conformationally restricted bioisostere for various functional groups, such as phenyl rings or gem-dimethyl groups, thereby enhancing interactions with biological targets.[1] Cyclopropanecarboxamide serves as a readily accessible and versatile precursor for introducing the cyclopropylcarbonyl or the cyclopropylamine pharmacophore, making it a cornerstone in the synthesis of numerous commercial drugs and investigational new drug candidates.[2]

Physicochemical Properties of Cyclopropanecarboxamide

A thorough understanding of the physical and chemical properties of cyclopropanecarboxamide is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6228-73-5 | [3] |

| Molecular Formula | C₄H₇NO | [3] |

| Molecular Weight | 85.11 g/mol | [3] |

| Appearance | Light brown crystalline solid | [4] |

| Melting Point | 122 - 126 °C | [4] |

| Boiling Point | 248.5 ± 7.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Solubility | Soluble in water | [6] |

Synthesis of Cyclopropanecarboxamide

Cyclopropanecarboxamide is most commonly synthesized from cyclopropanecarbonyl chloride. The reaction involves the treatment of the acid chloride with ammonia, typically in a chlorinated solvent.

General Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride

Procedure: Ammonia gas is bubbled through a well-stirred solution of cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in dichloromethane (10 mL) at room temperature. The purging is continued for 2 hours. Upon completion of the reaction, the solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble ammonium chloride. The filtrate is then concentrated to yield pure cyclopropanecarboxamide as a crystalline solid.[7]

| Reactant | Molar Eq. | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Cyclopropanecarbonyl Chloride | 1.0 | Dichloromethane | 2 | 20 | ~100 |

Key Synthetic Transformations

Cyclopropanecarboxamide is a versatile intermediate that can undergo several key transformations to yield valuable building blocks for more complex molecules.

Hofmann Rearrangement to Cyclopropylamine

One of the most important reactions of cyclopropanecarboxamide is the Hofmann rearrangement, which converts the amide into cyclopropylamine, a crucial intermediate for many pharmaceuticals.[2] This reaction typically involves treatment with a hypohalite solution.

Experimental Protocol: Hofmann Rearrangement

Procedure: A solution of cyclopropanecarboxamide is treated with an alkali metal hypohalite (e.g., sodium hypochlorite) in an aqueous medium. The reaction is typically carried out at temperatures between 5-35 °C. Following the initial reaction, the mixture is introduced into a concentrated alkali metal hydroxide solution to facilitate the rearrangement and subsequent isolation of cyclopropylamine.[5]

| Reactant | Reagent | Solvent | Temperature (°C) |

| Cyclopropanecarboxamide | Sodium Hypochlorite | Water | 5 - 35 |

An electrochemical approach to the Hofmann rearrangement has also been developed, offering a greener alternative to traditional methods.[6][8]

N-Acylation Reactions

Cyclopropanecarbonyl chloride, the precursor to cyclopropanecarboxamide, can be directly used to acylate amines, including those on heterocyclic scaffolds, to introduce the cyclopropylcarbonyl moiety.

Experimental Protocol: N-Acylation of a Heterocyclic Amine

Procedure: To a stirred mixture of a heterocyclic amine (1.05 mmol) and a reusable clay catalyst (0.5 g) under solvent-free conditions at room temperature, cyclopropanecarbonyl chloride (1.05 mmol) is added in portions. Stirring is continued for the appropriate time as monitored by TLC. The reaction mixture is then washed with ethanol, and the filtrate is evaporated to afford the crude N-cyclopropylacylated product, which can be further purified by recrystallization.[9]

| Substrate | Acylating Agent | Catalyst | Time (min) | Yield (%) |

| Imidazole | Cyclopropanecarbonyl Chloride | Potter's Clay | 4 - 35 | 69 - 97 |

Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to linear, functionalized molecules. These reactions are often catalyzed by Brønsted or Lewis acids and involve nucleophilic attack.[10][11]

Experimental Protocol: Brønsted Acid-Catalyzed Ring Opening with an Arene Nucleophile

Procedure: A donor-acceptor cyclopropane (e.g., a cyclopropane with an electron-withdrawing group) is dissolved in hexafluoroisopropanol (HFIP). A catalytic amount of a Brønsted acid, such as triflic acid (TfOH), is added, followed by the arene nucleophile. The reaction is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed, and the product is purified by column chromatography.[11]

| Cyclopropane Substrate | Nucleophile | Catalyst | Solvent | Product |

| Donor-Acceptor Cyclopropane | Methoxybenzene | Triflic Acid | HFIP | 2-(2,2-diarylethyl)malonate derivative |

Applications in Drug Discovery and Agrochemicals

The cyclopropylamide and cyclopropylamine moieties are prevalent in a number of clinically used drugs and agrochemicals due to their favorable effects on potency and pharmacokinetic properties.

Pharmaceuticals

Tranylcypromine: An irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant. The cyclopropylamine core is essential for its inhibitory activity.[12][13]

VEGFR-2 Kinase Inhibitors: Several pyrrolo[2,1-f][6][7][8]triazine-based compounds incorporating a cyclopropylcarbamoylphenylamino group have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[14]

c-Met Kinase Inhibitors: Derivatives of 1-phenylcyclopropane carboxamide have been investigated as potential inhibitors of the c-Met kinase, which is implicated in various cancers.[15]

Other Therapeutic Areas: The cyclopropylamide motif is also found in molecules with anti-inflammatory, psychoactive, and cystic fibrosis-treating properties.[12]

Agrochemicals

Cyclopropane-1,1-dicarboxylic acid analogues, which can be derived from cyclopropanecarboxamide precursors, have been synthesized and evaluated as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, making them potential herbicides.[10]

Signaling Pathway Visualizations

The biological targets of drugs derived from cyclopropanecarboxamide are often key enzymes in important signaling pathways. Understanding these pathways is crucial for rational drug design.

Monoamine Oxidase (MAO) Degradation Pathway

Tranylcypromine inhibits Monoamine Oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO increases the levels of these neurotransmitters in the synaptic cleft.[3][7]

Caption: Monoamine Oxidase (MAO) degradation pathway and its inhibition by Tranylcypromine.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades like the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers.[16][17]

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Ketol-Acid Reductoisomerase (KARI) Catalytic Cycle

KARI is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. It catalyzes a two-step reaction: an acetohydroxy acid isomerization followed by an NADPH-dependent reduction.[18][19]

Caption: The catalytic cycle of Ketol-Acid Reductoisomerase (KARI).

Conclusion

Cyclopropanecarboxamide is a demonstrably valuable and versatile building block in organic synthesis. Its utility spans the creation of complex molecular architectures with applications ranging from life-saving pharmaceuticals to innovative agrochemicals. The synthetic accessibility of cyclopropanecarboxamide, coupled with the diverse reactivity of its amide functionality and strained cyclopropane ring, ensures its continued importance in the discovery and development of novel chemical entities. This guide has provided a foundational understanding of its properties, synthesis, and key transformations, which should serve as a practical resource for chemists engaged in cutting-edge research.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. longdom.org [longdom.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The crystal structure of a bacterial Class II ketol-acid reductoisomerase: Domain conservation and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bacterial and plant ketol-acid reductoisomerases have different mechanisms of induced fit during the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Research Landscape of Cyclopropanecarboxamide: A Technical Guide for Scientists

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Chemical Synthesis

Cyclopropanecarboxamide, a seemingly simple molecule, is proving to be a versatile and powerful scaffold in the realm of scientific research, particularly in drug development and advanced organic synthesis. Its rigid, three-membered ring structure imparts unique conformational constraints and electronic properties to molecules, making it a valuable building block for creating novel therapeutic agents and fine chemicals. This technical guide provides a comprehensive overview of the current and potential research applications of cyclopropanecarboxamide, with a focus on its role in enzyme inhibition, antimicrobial activity, and cancer therapy.

Core Applications in Organic Synthesis

Cyclopropanecarboxamide serves as a fundamental building block for introducing the cyclopropylcarbonyl moiety into more complex molecular architectures.[1] This process is crucial in the synthesis of pharmaceutical intermediates and agrochemicals, where the unique structural features of the cyclopropane ring can be leveraged to enhance the efficacy and performance of the final products.[1] The high purity of commercially available cyclopropanecarboxamide, often exceeding 99.0%, ensures reliable and reproducible outcomes in intricate chemical reactions.[1][2]

Therapeutic Potential: A Scaffold for Innovation

The rigid nature of the cyclopropane ring makes it an attractive component in drug design. By incorporating this moiety, medicinal chemists can create conformationally restricted analogues of existing drugs or develop novel compounds that interact with biological targets in unique ways. Research has demonstrated that derivatives of cyclopropanecarboxamide exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.

Enzyme Inhibition

Cyclopropanecarboxamide derivatives have emerged as potent inhibitors of various enzymes implicated in disease. The cyclopropyl group can induce a fixed conformation in the inhibitor molecule, leading to enhanced binding affinity and inhibitory potency. This has been observed in the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), where cyclopropanecarbonyl derivatives were found to be significantly more potent than their isopropylcarbonyl counterparts.[3]

Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibition by Cyclopropyl-Containing Malononitrilamides [4]

| Compound | Target Enzyme | IC50 (rat enzyme) | IC50 (human enzyme) |

| MNA 279 (2-cyano-3-cyclopropyl-3-oxo-(4-cyanophenyl)propionamide) | Dihydroorotate Dehydrogenase | 19-53 nM (range for several derivatives) | 0.5-2.3 µM (range for several derivatives) |

| HR 325 (1-(3-methyl-4-trifluoro methylphenyl-carbamoyl)-2-cyclopropyl-2-oxo-propionitrile) | Dihydroorotate Dehydrogenase | 19-53 nM (range for several derivatives) | 0.5-2.3 µM (range for several derivatives) |

Antimicrobial Activity

Recent studies have highlighted the potential of cyclopropanecarboxamide derivatives as a new class of antimicrobial agents. A study investigating fifty-three amide derivatives containing a cyclopropane ring revealed promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Cyclopropane Amide Derivatives (MIC80, μg/mL) [5][6]

| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |

| F5 | 64 | 128 | 32 |

| F7 | 128 | >128 | 64 |

| F8 | >128 | >128 | 16 |

| F9 | 32 | 64 | 64 |

| F22 | >128 | >128 | 64 |

| F23 | >128 | >128 | 32 |

| F24 | >128 | >128 | 16 |

| F29 | 64 | >128 | >128 |

| F31 | >128 | 32 | >128 |

| F32 | >128 | >128 | 32 |

| F42 | >128 | >128 | 16 |

| F45 | >128 | 64 | >128 |

| F49 | 128 | >128 | 32 |

| F50 | >128 | >128 | 32 |

| F51 | 128 | >128 | 32 |

| F53 | 64 | 128 | >128 |

| Ciprofloxacin | 2 | 2 | - |

| Fluconazole | - | - | 2 |

Note: MIC80 is the minimum concentration required to inhibit 80% of microbial growth.

Anticancer Research and Signaling Pathways

A significant area of research for cyclopropanecarboxamide derivatives is in cancer therapy. These compounds are being investigated as inhibitors of key signaling pathways that drive tumor growth and proliferation.

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established target in oncology.[7] Aberrant c-Met signaling can lead to tumor growth, metastasis, and angiogenesis. Several cyclopropanecarboxamide derivatives have been explored as potential c-Met kinase inhibitors.[6] The inhibition of c-Met blocks its downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, thereby impeding cancer cell proliferation and survival.

EGFR and mTOR Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) are crucial regulators of cell growth and are often dysregulated in cancer. Some research suggests that dual inhibition of the EGFR and mTOR pathways can be an effective anticancer strategy. While direct evidence for cyclopropanecarboxamide's role is still emerging, the structural motif is being explored in the design of inhibitors targeting these pathways.

Experimental Protocols

The synthesis and evaluation of cyclopropanecarboxamide derivatives involve a range of standard and specialized laboratory techniques. Below are outlines of key experimental protocols.

General Synthesis of Cyclopropanecarboxamide

A common method for the synthesis of the parent cyclopropanecarboxamide involves the reaction of cyclopropanecarbonyl chloride with ammonia.

Procedure:

-

A solution of cyclopropanecarbonyl chloride (1 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel.[5]

-

Ammonia gas is bubbled through the stirred solution at room temperature for a specified period (e.g., 2 hours).[5]

-

Upon completion, the solvent is removed under reduced pressure.[5]

-

The resulting residue is redissolved in an appropriate solvent like ethyl acetate and filtered to remove any insoluble byproducts.[5]

-

The filtrate is then concentrated to yield pure cyclopropanecarboxamide, often as a crystalline solid.[5]

Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives

A general workflow for the synthesis of more complex derivatives often involves a multi-step process.

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

To determine the minimum inhibitory concentration (MIC), a microdilution method is commonly employed.

Procedure:

-